N-(Carboxymethyl)-glycine, also known as iminodiacetic acid, is an important compound in organic chemistry and biochemistry. It is a derivative of glycine, which is the simplest amino acid. This compound features a carboxymethyl group attached to the nitrogen of the glycine backbone, making it a versatile building block for various chemical syntheses and applications.
N-(Carboxymethyl)-glycine can be derived from glycine through several synthetic routes. It is commonly found in nature as a component of various biological systems and is also synthesized in laboratories for research and industrial applications.
N-(Carboxymethyl)-glycine falls under the classification of amino acids and is particularly noted for its role as a ligand in coordination chemistry, as well as its use in the synthesis of other complex molecules.
The synthesis of N-(Carboxymethyl)-glycine can be achieved through multiple methods:
N-(Carboxymethyl)-glycine has a molecular formula of and features a simple structure that includes:
C(C(=O)O)N(CC(=O)O)C(=O)O
NBZBKCUXIYYUSX-UHFFFAOYSA-N
N-(Carboxymethyl)-glycine participates in several types of chemical reactions:
N-(Carboxymethyl)-glycine exhibits significant biological activity by acting as an inhibitor of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is critical in the shikimate pathway, which is essential for synthesizing aromatic amino acids in plants. By inhibiting EPSPS, N-(Carboxymethyl)-glycine disrupts amino acid production, leading to plant mortality, making it relevant in herbicide formulations.
N-(Carboxymethyl)-glycine has several scientific uses:
Molecular architecture: NTA features a central tertiary nitrogen atom connected to three carboxymethyl arms (–CH₂COOH). This arrangement creates a tetradentate ligand capable of coordinating metal ions through one nitrogen and three oxygen atoms from deprotonated carboxylates. Deprotonation generates a trianionic conjugate base (NTA³⁻), which adopts tripodal geometry ideal for encapsulating metal centers [6].
Key physicochemical properties:
Steric and electronic features:
Table 1: Comparative Analysis of Glycine-Derived Chelators [1] [3] [6]
Compound | Molecular Formula | Molecular Weight (g/mol) | Donor Atoms | Coordination Modes |
---|---|---|---|---|
N-(Carboxymethyl)-glycine (NTA) | C₆H₉NO₆ | 191.14 | N, 3×O | Tetradentate |
Iminodiacetic acid (IDA) | C₄H₇NO₄ | 133.10 | N, 2×O | Tridentate |
N-(2-Hydroxypropyl)iminodiacetic acid | C₇H₁₃NO₅ | 191.18 | N, 3×O | Tetradentate |
EDTA | C₁₀H₁₆N₂O₈ | 292.24 | 2×N, 4×O | Hexadentate |
Early synthesis and industrial adoption:
Coordination chemistry milestones:
Evolution of applications:
Biomimetic Cluster Stabilization
NTA’s tripodal architecture inspires ligands for multimetallic clusters mimicking enzymatic cofactors. In bio-inspired peptoids, NTA-like motifs anchor [Co₄O₄] cubanes through carboxylate coordination, replicating oxygen-evolving centers in photosystem II. Short peptoid sequences (e.g., Fmoc–Ncm–Nbn–NAla–NH₂) position carboxylates to chelate two cobalt faces, demonstrating rigidity through backbone folding [5].
Advanced Coordination Polymers
NTA derivatives like anthranilic acid-functionalized ligands (e.g., H₃bcma) enable synthesis of heterometallic frameworks. These form 3D networks with unusual coordination geometries (e.g., five-/seven-/eight-coordinate Cd²⁺ centers), exhibiting helical chains and meniscus-like channels. Such structures display tunable photoluminescence, relevant for optical sensors [7].
Protein Engineering and Sensing
Table 2: Functional Comparison of Chelators in Advanced Applications [5] [6] [7]
Ligand | Denticity | Key Application | Performance Advantage |
---|---|---|---|
NTA | Tetradentate | His-tag protein purification | Balanced affinity/specificity; reversible binding |
IDA | Tridentate | Metal ion scavenging | Higher metal loading but lower specificity |
Peptoid–NTA hybrids | Tetra- to hexadentate | Biomimetic cluster stabilization | Programmable folding; multi-face chelation |
H₃bcma | Heptadentate | Cd(II) coordination polymers | Diverse coordination geometries; photoluminescence |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1